molecular formula C11H13Cl2N3O2 B1341871 tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 903129-71-5

tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B1341871
CAS No.: 903129-71-5
M. Wt: 290.14 g/mol
InChI Key: WUYSMOCOXBLFKK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₃Cl₂N₃O₂
Molecular Weight: 290.15 g/mol
CAS Registry Number: 903129-71-5
This compound is a bicyclic heterocycle featuring a pyrrolo[3,4-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a tert-butyl carbamate group at position 6. It is widely used as a synthetic intermediate in medicinal chemistry, particularly for nucleophilic substitution reactions due to its reactive dichloro substituents .

Properties

IUPAC Name

tert-butyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c1-11(2,3)18-10(17)16-4-6-7(5-16)14-9(13)15-8(6)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYSMOCOXBLFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592048
Record name tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903129-71-5
Record name tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d] pyrimidine-6(7H)-carboxylate
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Preparation Methods

Step-by-Step Procedure

  • Formation of Intermediate :

    • Combine pyrimidine derivative with tert-butyl carboxylic acid in the presence of a base (e.g., sodium hydride or potassium carbonate) to form an intermediate.
    • Solvent: Dichloromethane (DCM) or acetonitrile is commonly used.
    • Temperature: Reaction is typically conducted at room temperature or slightly elevated temperatures (~40–50°C).
  • Cyclization :

    • The intermediate undergoes cyclization to form the pyrrolo[3,4-d]pyrimidine core.
    • Catalyst: Triethylamine (TEA) is often used to facilitate cyclization.
    • Reaction Time: Approximately 12–16 hours.
  • Chlorination :

    • Chlorination at the 2nd and 4th positions is performed using thionyl chloride or phosphorus oxychloride.
    • Temperature: Controlled between 0°C to room temperature to prevent side reactions.
  • Boc Protection :

    • The tert-butyl ester group is introduced using di-tert-butyl dicarbonate (Boc anhydride).
    • Reaction Conditions: Conducted in an inert atmosphere (nitrogen or argon) to avoid moisture interference.

Example Reaction Setup

Step Reagents/Conditions Observations/Notes
Intermediate Formation Pyrimidine + tert-butyl carboxylic acid + base (NaH/K₂CO₃) Formation of a stable intermediate
Cyclization TEA in DCM at room temperature for ~16 hrs Cyclized product with high selectivity
Chlorination Thionyl chloride at 0°C to RT Controlled addition prevents over-chlorination
Boc Protection Boc anhydride in inert atmosphere Protects carboxylic acid functionality

Analytical Data for Product Verification

The synthesized compound can be characterized using the following techniques:

  • NMR Spectroscopy :

    • Proton NMR ($$^1$$H-NMR): Confirms the presence of tert-butyl and pyrrolo[3,4-d]pyrimidine protons.
    • Carbon NMR ($$^{13}$$C-NMR): Verifies carbon framework including Boc group carbons.
  • Mass Spectrometry :

    • Expected $$m/z$$: Calculated molecular weight for $$C{11}H{13}Cl2N3O_2$$ is 290.15.
  • Melting Point :

    • Provides additional confirmation of product purity.

Optimization Notes

  • Solvent Choice : Solvents such as dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve reactants and intermediates effectively.
  • Temperature Control : Precise control during chlorination and Boc protection is critical to prevent degradation or side reactions.
  • Yield Optimization : Purification by flash chromatography using hexane/ethyl acetate mixtures ensures high product yield and purity (~74%).

Summary Table of Key Reaction Parameters

Parameter Value/Condition
Molecular Formula $$C{11}H{13}Cl2N3O_2$$
Molecular Weight 290.15 g/mol
Boiling Point ~405.8 ± 45 °C (Predicted)
Density ~1.400 ± 0.06 g/cm³
pKa ~-2.24 ± 0.20

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction can lead to changes in the pyrrolopyrimidine core.

Scientific Research Applications

Tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Features
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 903129-71-5 Cl at C2, Cl at C4 C₁₁H₁₃Cl₂N₃O₂ High reactivity for substitution; commercial availability (5g typically in stock) ; used in macrocycle synthesis .
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 1105187-42-5 NH₂ at C2 C₁₁H₁₆N₄O₂ Amino group enhances hydrogen-bonding potential; lower reactivity for substitution compared to dichloro analog .
tert-Butyl 4-hydroxy-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate N/A OH at C4, CH₃ at C2 C₁₂H₁₇N₃O₃ Hydroxyl and methyl groups improve solubility; potential for oxidation or coupling reactions .
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 916420-27-4 Cl at C2, Cl at C4; pyridine ring saturation C₁₂H₁₄Cl₂N₃O₂ Saturated pyridine ring reduces aromaticity; altered electronic properties for binding interactions .
tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 1160995-19-6 CH₃ at C2 C₁₂H₁₇N₃O₂ Methyl group increases lipophilicity; discontinued commercial status suggests limited synthetic utility .

Physicochemical and Stability Profiles

  • Storage Conditions: The dichloro compound requires storage at 2–8°C under inert atmosphere due to sensitivity to hydrolysis . Analogs with amino or hydroxyl groups (e.g., CAS 1105187-42-5) share similar storage requirements but may exhibit greater stability against nucleophilic attack .
  • Hazard Profiles: Dichloro analog: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Biological Activity

tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS No. 903129-71-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its role as a synthetic intermediate in drug development.

  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
  • Molecular Weight : 290.15 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C
  • Hazard Classification : Irritant (GHS Signal Word: Warning)

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, some derivatives of pyrimidine have shown effective activity against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .

CompoundMIC (μg/mL)Target Organisms
Pyrimidine Derivative A0.25S. aureus
Pyrimidine Derivative B1.0Streptococcus pneumoniae

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. In vitro studies demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 0.126 μM, indicating potent anticancer activity .

Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.126-
MCF10A (non-cancerous)>2.5~20-fold

The selectivity index suggests that the compound preferentially targets cancer cells over non-cancerous cells, which is a desirable trait in cancer therapeutics.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMP-2 and MMP-9, which are involved in tumor metastasis and invasion.
  • Induction of Apoptosis : It induces apoptosis in cancer cells by increasing caspase levels and disrupting cell cycle progression at the G2/M phase.
  • EGFR Inhibition : The compound exhibits inhibitory effects on epidermal growth factor receptor (EGFR) phosphorylation, which is critical in cancer cell signaling pathways .

Case Studies

A notable case study involved the administration of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Over a treatment period of 30 days, significant inhibition of lung metastasis was observed compared to control groups treated with standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?

A microwave-assisted double SNAr reaction has been demonstrated as an efficient method. For example, the compound (57.8 mg, 0.20 mmol) reacts with nucleophiles (e.g., amines) in n-butanol at 120°C under microwave irradiation for 2 hours, yielding macrocyclic heterocycles with moderate efficiency (22% isolated yield post-HPLC purification). Key parameters include stoichiometric use of DIPEA (6 eq.) and NH3-modified aqueous/organic mobile phases for chromatographic purification .

Q. How should this compound be stored to ensure stability?

The compound must be stored under an inert atmosphere (nitrogen/argon) at 2–8°C to prevent degradation. Exposure to moisture or oxygen may lead to hydrolysis of the tert-butyl carbamate group or dechlorination, as suggested by its sensitivity to ambient conditions .

Q. What purification methods are recommended for this compound?

Preparative HPLC using a gradient of water (1% NH3) and acetonitrile is effective for isolating the pure product. This method resolves polar byproducts, such as dechlorinated intermediates or unreacted starting materials, which are common in SNAr reactions .

Q. What analytical techniques are used to characterize this compound?

  • NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolopyrimidine protons (δ 4.2–4.5 ppm for NH/CH2 groups).
  • Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 290.15 (theoretical) .

Advanced Research Questions

Q. How can reaction yields be improved in SNAr substitutions involving this compound?

The low yield (22%) reported in microwave-assisted reactions suggests optimization opportunities:

  • Solvent Selection : Replace n-butanol with DMF or DMAc to enhance nucleophilicity.
  • Temperature/Time : Extend reaction time beyond 2 hours or increase temperature (e.g., 150°C) to overcome steric hindrance from the tert-butyl group.
  • Catalysis : Explore Pd(OAc)2 or CuI to accelerate aryl chloride displacement, as seen in PROTAC syntheses .

Q. What role does this compound play in synthesizing protein degradation agents (PROTACs)?

It serves as a key intermediate in constructing spirocyclic pyrazino-pyrrolopyrimidine scaffolds for KRASG12C-targeting PROTACs. For example, coupling with benzyl piperazine derivatives via Buchwald-Hartwig amination enables the integration of E3 ligase-binding motifs .

Q. How can researchers address contradictory purity data reported for this compound?

Discrepancies in purity specifications (e.g., unspecified in vs. ≥97% in ) necessitate in-house validation:

  • HPLC-UV/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile to quantify impurities.
  • Elemental Analysis : Verify Cl content (theoretical: 24.4%) to confirm stoichiometric chlorination .

Q. What safety precautions are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (H319: serious eye irritation).
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention (H335: respiratory irritation) .

Methodological Notes

  • Contradiction Resolution : Cross-validate purity and stability data using orthogonal techniques (e.g., TGA for decomposition points).
  • Advanced Applications : Prioritize sp<sup>3</sup>-rich architectures in kinase inhibitor design, leveraging the pyrrolopyrimidine core’s rigidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

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